Para‑Biphenyl vs. Para‑Bromo: 43‑Fold Weaker LSD1 Enzyme Inhibition but Retained Cellular Potency
In a direct head‑to‑head comparison within the same study, the para‑biphenyl analogue (4f) was 43‑fold less potent as an LSD1 inhibitor than its para‑bromo counterpart (4c). Compound 4f displayed a Ki(inact) of 129 µM, while 4c exhibited a Ki(inact) of 3 µM in a fluorescence‑based LSD1 enzyme assay using a dimethylated H3K4 peptide substrate [1]. Despite this enzyme‑level disadvantage, both compounds achieved comparable micromolar inhibition of LNCaP prostate cancer cell growth, with IC50 values of 1.0 µM for 4c and 3.7 µM for 4f, representing a >1000‑fold improvement over the parent tranylcypromine [1].
| Evidence Dimension | LSD1 inhibitory activity (Ki(inact)) and LNCaP cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 4f (para‑biphenyl): LSD1 Ki(inact) = 129 µM; LNCaP IC50 = 3.7 µM |
| Comparator Or Baseline | Compound 4c (para‑bromo): LSD1 Ki(inact) = 3 µM; LNCaP IC50 = 1.0 µM |
| Quantified Difference | LSD1 enzyme inhibition: 43‑fold difference (129 µM vs. 3 µM); cell growth inhibition: 3.7‑fold difference (3.7 µM vs. 1.0 µM) |
| Conditions | Fluorescence‑based LSD1 assay with dimethylated H3K4 peptide; LNCaP prostate adenocarcinoma cell line proliferation assay |
Why This Matters
A scientist choosing an intermediate for a cellular probe or cell‑based SAR campaign must recognize that the biphenyl analogue provides >1000‑fold cellular potency enhancement over tranylcypromine despite reduced target engagement, a phenotype driven by lipophilicity and membrane permeability that cannot be matched by the more enzyme‑potent bromo analogue.
- [1] Benelkebir, H., et al. Bioorg. Med. Chem. 2011, 19 (12), 3709–3716. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. View Source
